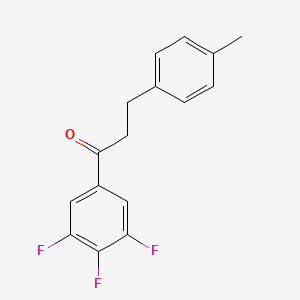

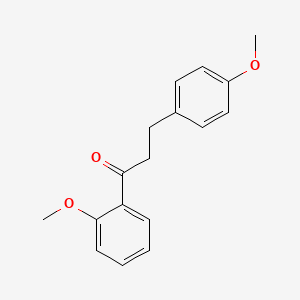

2'-Methoxy-3-(4-methoxyphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2'-Methoxy-3-(4-methoxyphenyl)propiophenone (2-MMPP) is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 250.29 g/mol and a melting point of 180-182°C. 2-MMPP is a versatile compound that can be used as a reagent, a catalyst, an inhibitor, and a fluorescent probe. It has been used in a variety of fields, including biochemistry, pharmacology, and analytical chemistry.

Scientific Research Applications

Structural and Spectral Properties

2'-Methoxy-3-(4-methoxyphenyl)propiophenone compounds have been studied for their structural, spectral, and electronic properties using density functional theory. Their applications in molecular docking studies have shown potential as protease kinase inhibitors, especially in the context of breast cancer and anti-malarial receptors. The research highlights the importance of understanding the structural parameters, topological properties, and non-covalent interaction analysis in different solutions. Moreover, the study explores the electrophilic site strength, hyperconjugative interactions, and drug likeness properties of these compounds (R. H. et al., 2021).

Synthesis Processes

Significant research has been conducted on the synthesis processes of compounds related to this compound. One study outlines the synthesis of 4-(P methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarbonylic acid, a pharmaceutical intermediate, from anisole and anisole acid. The process involves multiple steps, including Friedal Crafts reaction and hydrolysis under catalytic conditions, yielding a high purity product (Yu Ma, 2000).

Chemical and Spectroscopic Studies

Chemical and spectroscopic studies have been conducted on various derivatives of this compound. These studies include the synthesis, reaction mechanisms, and structural elucidation of different compounds, highlighting their potential applications in medicinal chemistry and materials science (E. V. Pimenova et al., 2003).

Safety and Hazards

The safety data sheet for a similar compound, propiophenone, indicates that it is a combustible liquid and causes serious eye irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye/face protection, and handling under inert gas .

Mechanism of Action

Target of Action

It is known that similar compounds often interact with enzymes and receptors involved in inflammatory responses .

Mode of Action

It has been observed that similar compounds can inhibit the production of inflammatory mediators such as nitric oxide (no) and hydrogen peroxide (h2o2) when cells are treated with lipopolysaccharides (lps) and tumor necrosis factor-alpha (tnf-α) .

Biochemical Pathways

It is known that similar compounds can affect the expression of inducible nitric oxide synthase (inos), cyclooxygenase-2 (cox-2), and nuclear factor kappa-b (nf-κb) in the context of inflammation .

Result of Action

It has been observed that similar compounds can inhibit the production of inflammatory mediators such as no and h2o2 .

Biochemical Analysis

Biochemical Properties

2’-Methoxy-3-(4-methoxyphenyl)propiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, 2’-Methoxy-3-(4-methoxyphenyl)propiophenone can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone on various cell types and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which play a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, 2’-Methoxy-3-(4-methoxyphenyl)propiophenone can affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox balance and potentially impacting cell survival and function .

Molecular Mechanism

At the molecular level, 2’-Methoxy-3-(4-methoxyphenyl)propiophenone exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules such as enzymes and receptors. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, 2’-Methoxy-3-(4-methoxyphenyl)propiophenone can activate or inhibit receptor-mediated signaling pathways by binding to receptor proteins and altering their conformation and activity . These interactions can lead to changes in gene expression, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

The temporal effects of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with different biological activities . In in vitro studies, prolonged exposure to 2’-Methoxy-3-(4-methoxyphenyl)propiophenone has been shown to cause changes in cellular function, such as altered cell proliferation and apoptosis rates . In in vivo studies, the compound’s effects on cellular function may vary depending on the duration of exposure and the specific biological context .

Dosage Effects in Animal Models

The effects of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

2’-Methoxy-3-(4-methoxyphenyl)propiophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and excretion . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other substrates and inhibitors .

Transport and Distribution

The transport and distribution of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone within tissues can vary, with higher concentrations observed in organs involved in metabolism and excretion, such as the liver and kidneys.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-14-10-7-13(8-11-14)9-12-16(18)15-5-3-4-6-17(15)20-2/h3-8,10-11H,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGGFILJMZTZTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644259 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-52-5 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.